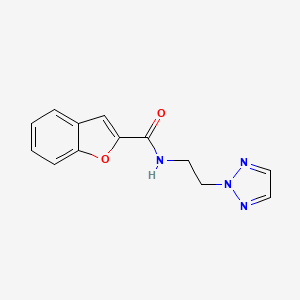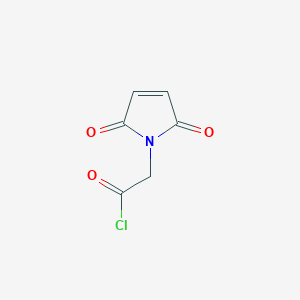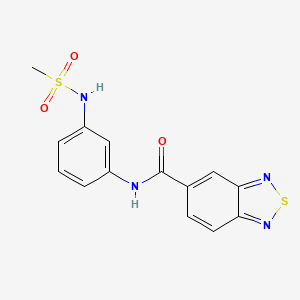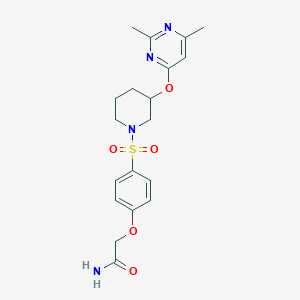
1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, which contribute to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine derivative. This can be achieved through the reaction of 3-cyanopyridine with piperidine under basic conditions.
Coupling with the Aromatic Urea: The next step involves the coupling of the piperidine intermediate with 5-chloro-2-methoxyaniline. This reaction is usually facilitated by a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the urea linkage.
Final Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(piperidin-4-ylmethyl)urea: Lacks the cyanopyridine moiety.
1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)ethyl)urea: Has an ethyl linker instead of a methyl linker.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is unique due to the presence of both the cyanopyridine and piperidine moieties, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-28-18-5-4-16(21)11-17(18)25-20(27)24-13-14-6-9-26(10-7-14)19-15(12-22)3-2-8-23-19/h2-5,8,11,14H,6-7,9-10,13H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZQLIVZZGZVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-oxo-2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethyl)pyrrolidine-2,5-dione](/img/structure/B2974441.png)

![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2974443.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2974444.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2974445.png)


![N-{[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2974451.png)

![N-(4-chloro-2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2974454.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2974459.png)

![7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2974463.png)
